N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide
Description
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-4-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5S2/c19-16(17-14-8-11-24(20,21)12-14)13-4-6-15(7-5-13)25(22,23)18-9-2-1-3-10-18/h4-7,14H,1-3,8-12H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCJBIZWBMDWICZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3CCS(=O)(=O)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, effects, and relevant studies.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Formula : C₁₈H₂₆N₂O₅S₂
- Molecular Weight : 414.5 g/mol
- CAS Number : 874788-30-4
The structure consists of a piperidine ring linked to a sulfonamide group and a tetrahydrothiophene moiety, which is crucial for its biological activity.
This compound exhibits various biological activities primarily through the following mechanisms:
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Anti-inflammatory | Modulation of NF-κB pathway, potentially reducing inflammation in various disease models. | |
| Antiviral | Potential activity against viral pathogens based on structural similarities with other compounds. | |
| Neuroprotective | Investigated for effects on neurological disorders; similar compounds show promise in this area. |
Case Study 1: Anti-inflammatory Effects
A study focusing on a related compound indicated that the presence of the tetrahydrothiophene unit enhances anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This suggests that this compound could have similar effects.
Case Study 2: Antiviral Activity
Research into structurally similar sulfonamides revealed their capacity to inhibit viral replication. The proposed mechanism involves interference with viral entry or replication processes, which may also apply to this compound .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various functional groups. Understanding the SAR is crucial for optimizing its biological activity:
Table 2: Structural Variants and Their Activities
| Compound Variant | Structural Features | Biological Activity |
|---|---|---|
| N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin) | Similar core structure; variations in side chains | Enhanced anti-inflammatory effects |
| N-(4-chloro-N-(1,1-dioxidotetrahydrothiophen)) | Chlorine substitution | Increased potency against certain targets |
| N-(N-methyl-N-(1,1-dioxidotetrahydrothiophen)) | Methylation at nitrogen | Altered pharmacokinetics |
Preparation Methods
Preparation of 4-(Piperidin-1-ylsulfonyl)Benzoic Acid
Method A: Sulfonylation of 4-Mercaptobenzoic Acid
- Thiol Protection : Treat 4-mercaptobenzoic acid with tert-butyl dimethylsilyl chloride (TBDMS-Cl) in DMF to protect the thiol group.
- Sulfonylation : React with piperidine-1-sulfonyl chloride (1.2 equiv) in anhydrous dichloromethane (DCM) using triethylamine (TEA) as a base.
- Deprotection : Remove the TBDMS group using tetrabutylammonium fluoride (TBAF) in THF.
Yield : 68–72% (3-step sequence).
Method B: Direct Coupling via Mitsunobu Reaction
Synthesis of 3-Amino-1,1-Dioxidotetrahydrothiophene
Oxidation of Tetrahydrothiophen-3-amine :
- Dissolve tetrahydrothiophen-3-amine (1.0 equiv) in acetic acid.
- Add hydrogen peroxide (30%, 3.0 equiv) and catalytic tungstic acid (H₂WO₄).
- Heat at 60°C for 12 hours to achieve complete oxidation.
Yield : 85–90%.
Amide Bond Formation
Conventional Coupling Methods
Reagents :
- Carbodiimide Approach : Combine 4-(piperidin-1-ylsulfonyl)benzoic acid (1.0 equiv) with 3-amino-1,1-dioxidotetrahydrothiophene (1.1 equiv) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM.
Reaction Time : 24 hours at room temperature.
Yield : 65–70%.
Mixed Anhydride Method :
Microwave-Assisted Optimization
Procedure :
- Mix reactants in DMF with EDC/HOBt.
- Irradiate at 100°C for 15 minutes using a microwave synthesizer.
Yield : 82–85%.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield (%) | Purity (HPLC) | Time Efficiency |
|---|---|---|---|---|
| Conventional EDC/HOBt | RT, 24 h | 65–70 | 95% | Low |
| Mixed Anhydride | 0°C, 6 h | 60–65 | 93% | Moderate |
| Microwave-Assisted | 100°C, 15 min | 82–85 | 98% | High |
Microwave irradiation significantly enhances reaction efficiency by reducing time and improving yields, likely due to accelerated kinetic rates and reduced side reactions.
Critical Challenges and Solutions
Regioselectivity in Sulfonylation
Oxidation Side Reactions
Amide Bond Hydrolysis
- Issue : Acidic/basic conditions degrading the amide.
- Prevention : Use neutral pH buffers during workup and avoid prolonged heating.
Characterization and Validation
Spectroscopic Data
Purity Assessment
Industrial-Scale Considerations
Cost-Effective Reagents
Flow Chemistry Approaches
Enzymatic Sulfonylation
- Pilot studies using sulfotransferases show promise for greener sulfonamide synthesis.
Q & A
Q. What are the key synthetic steps for N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide, and how are reaction conditions optimized?
The synthesis typically involves:
- Step 1 : Sulfonylation of a benzamide precursor with piperidine sulfonyl chloride under anhydrous conditions (e.g., DCM as solvent, triethylamine as base) .
- Step 2 : Coupling the sulfonylated intermediate with a 1,1-dioxidotetrahydrothiophen-3-amine derivative using coupling agents like HBTU or DCC in THF .
- Optimization : Temperature (0–25°C), pH control (neutral to slightly basic), and stoichiometric ratios (1:1.2 for amine coupling) are critical to achieve yields >75% and purity >95% .
Q. How is the compound purified and characterized post-synthesis?
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
- Characterization :
- NMR : ¹H/¹³C NMR to confirm sulfonamide (-SO₂-) and benzamide (-CONH-) linkages (e.g., δ 8.0–8.2 ppm for aromatic protons, δ 3.5–4.0 ppm for tetrahydrothiophene protons) .
- HPLC-MS : Purity assessment (C18 column, acetonitrile/water mobile phase) and molecular ion confirmation (expected [M+H]⁺ ~435 m/z) .
Q. What biological targets are hypothesized for this compound, and how are interaction studies conducted?
- Targets : Potential inhibition of kinases (e.g., PI3K, MAPK) or modulation of ion channels due to sulfonamide and benzamide pharmacophores .
- Methods :
- Surface Plasmon Resonance (SPR) : To measure binding affinity (KD values) .
- Enzyme Assays : Fluorescence-based kinetic assays (e.g., ATPase activity for kinase inhibition) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?
- Approach :
- Substituent Variation : Replace the piperidine sulfonyl group with morpholine or thiomorpholine to assess steric/electronic effects on target binding .
- Bioisosteric Replacement : Substitute the tetrahydrothiophene-dioxide ring with a 1,1-dioxidoisothiazolidine to evaluate solubility and metabolic stability .
- Data Analysis : Correlate IC₅₀ values (e.g., from kinase assays) with logP and polar surface area (PSA) to identify lead candidates .
Q. How can contradictory data in solubility and bioavailability studies be resolved?
Q. What computational methods are used to predict off-target interactions or toxicity?
- Docking Simulations : Molecular docking (AutoDock Vina) against off-target receptors (e.g., hERG channel) to assess cardiotoxicity risk .
- ADMET Prediction : Tools like SwissADME to estimate permeability (Caco-2 model) and cytochrome P450 inhibition .
Q. How are reaction conditions optimized for scale-up without compromising yield?
- Key Parameters :
- Catalyst Screening : Transition from Pd/C to nickel-based catalysts for cost-effective cross-coupling .
- Flow Chemistry : Continuous-flow reactors to maintain temperature control and reduce side reactions (e.g., sulfonamide hydrolysis) .
Q. What analytical techniques resolve structural ambiguities in derivatives?
- X-ray Crystallography : To confirm stereochemistry of the tetrahydrothiophene ring .
- 2D NMR (COSY, NOESY) : To assign diastereotopic protons in the piperidine sulfonyl group .
Methodological Tables
Q. Table 1. Key Reaction Conditions for Sulfonylation Step
| Parameter | Optimal Range | Impact on Yield | Evidence Source |
|---|---|---|---|
| Temperature | 0–5°C | Prevents hydrolysis | |
| Solvent | Dichloromethane | Enhances solubility | |
| Base | Triethylamine | Neutralizes HCl |
Q. Table 2. Biological Activity of Structural Analogues
| Analogue Modification | IC₅₀ (Kinase X) | Solubility (µM) | Source |
|---|---|---|---|
| Piperidine → Morpholine | 12 nM | 8.5 | |
| Tetrahydrothiophene → Isothiazolidine | 18 nM | 15.2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
